Allocryptopine

説明

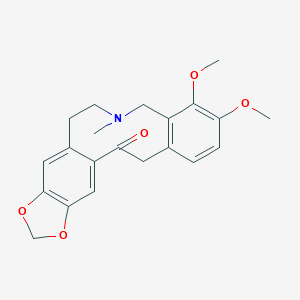

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBRYAPKQCZIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871677 | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24240-04-8, 485-91-6, 48216-02-0 | |

| Record name | β-Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allocryptopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fagarine I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allocryptopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOCRYPTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allocryptopine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine is a protopine alkaloid found in various plant species, primarily within the poppy family (Papaveraceae). It has garnered significant interest in the scientific community for its diverse pharmacological activities, including potential anti-inflammatory, neuroprotective, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

This compound is predominantly biosynthesized in plants belonging to the Papaveraceae family. It is also found in other related families, such as Fumariaceae and Berberidaceae. The concentration of this compound can vary significantly between different species, plant parts, and even the developmental stage of the plant.

Key plant genera known to contain this compound include:

-

Macleaya : Notably Macleaya cordata (Plume Poppy), where this compound is one of the major alkaloids.[1][2][3][4]

-

Corydalis : Various species within this genus are rich sources of isoquinoline alkaloids, including this compound.[5][6]

-

Papaver : Several species of poppy, such as Papaver somniferum and Papaver rhoeas, have been reported to contain this compound.[5]

-

Argemone : Argemone mexicana (Mexican prickly poppy) accumulates this compound in its leaves and roots.[7]

-

Chelidonium : Chelidonium majus is another member of the Papaveraceae family that produces this compound.

-

Arctomecon : Arctomecon californica has been identified as a source of this alkaloid.[8]

The distribution of this compound within a single plant is often not uniform. For instance, in Macleaya cordata, the roots have been found to contain the highest concentration of this compound compared to other organs like leaves, stems, and fruits.[1]

Quantitative Data on this compound Content

The yield of this compound from various natural sources is a critical factor for research and potential commercial production. The following table summarizes quantitative data on this compound content from different plant species and parts.

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Macleaya cordata | Root | 11.67 | [1] |

| Macleaya cordata | Leaf | Present, but lower than protopine | [1] |

| Macleaya cordata | Fruit | Present, but lower than sanguinarine and chelerythrine | [1] |

| Macleaya cordata | Stem | Very low | [1] |

| Argemone mexicana | Root (developing plant) | Increasing levels with plant age | [7] |

| Argemone mexicana | Leaf (developing plant) | Present, levels may decrease slightly with age | [7] |

| Corydalis yanhusuo | Rhizome | Variable, up to ~1 mg/g in some supplements | [9] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification.

Extraction of Total Alkaloids

This initial step aims to extract a crude mixture of alkaloids from the dried and powdered plant material.

a) Solvent Extraction (Maceration or Reflux)

-

Plant Material Preparation: The selected plant parts (e.g., roots of Macleaya cordata) are air-dried, powdered, and sieved.

-

Solvent Selection: Ethanol (95%) or methanol are commonly used solvents for the initial extraction of both free base and salt forms of alkaloids.[10] Chloroform can also be used for a more selective extraction of lipophilic free alkaloids.[11]

-

Procedure (Hot Reflux):

-

The powdered plant material is placed in a flask with a suitable volume of the chosen solvent (e.g., a 1:10 solid-to-solvent ratio).

-

The mixture is heated under reflux for a specified period (e.g., 2 hours) to enhance extraction efficiency. This process is typically repeated multiple times (e.g., three times) with fresh solvent to ensure exhaustive extraction.

-

The extracts are combined and filtered.

-

The solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

b) Acid-Base Partitioning

This classical method is employed to separate alkaloids from other non-basic plant constituents.

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which converts the alkaloids into their water-soluble salt forms.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The aqueous layer containing the alkaloid salts is then basified by the addition of a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10. This converts the alkaloid salts back to their free base forms, which are less soluble in water.

-

The free alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

The organic layers are combined, washed with water to remove excess base, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield a crude alkaloid mixture.

Chromatographic Purification of this compound

Further purification of the crude alkaloid mixture is necessary to isolate pure this compound. Column chromatography is a widely used technique for this purpose.

-

Stationary Phase: Silica gel or alumina are common stationary phases for the separation of alkaloids.[12][13]

-

Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. A common solvent system is a mixture of chloroform and methanol, with the polarity gradually increased by increasing the proportion of methanol.

-

Procedure:

-

A glass column is packed with a slurry of the stationary phase in a non-polar solvent.

-

The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

The column is then eluted with the mobile phase, starting with a low polarity and gradually increasing it.

-

Fractions are collected sequentially as they elute from the column.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

-

High-Performance Liquid Chromatography (HPLC)

For analytical quantification or final purification to a high degree of purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a buffer like formic acid or acetic acid) and an organic phase (like acetonitrile or methanol) is common.

-

Detection: A UV detector is used to monitor the elution of compounds, as this compound absorbs UV light.

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. The Macleaya cordata Symbiont: Revealing the Effects of Plant Niches and Alkaloids on the Bacterial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MACLEAYA CORDATA EXTRACT - Ataman Kimya [atamanchemicals.com]

- 3. Preclinical safety evaluation of Macleaya Cordata extract: A re-assessment of general toxicity and genotoxicity properties in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaloid profiling of the new species Corydalis huangshanensis and other 13 medicinal plants in genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloids of the Papaveraceae. VI. Protopine and this compound from Arctomecon alifornica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 10. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. column-chromatography.com [column-chromatography.com]

- 13. longdom.org [longdom.org]

The Allocryptopine Biosynthetic Pathway in Papaveraceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocryptopine, a protopine alkaloid found in various species of the Papaveraceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies. Quantitative data from existing literature is summarized, and conceptual diagrams of the pathway and experimental workflows are provided to facilitate comprehension.

Introduction

The Papaveraceae family is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), many of which possess significant medicinal properties. This compound, a tetracyclic protopine alkaloid, is a key intermediate in the biosynthesis of other important BIAs, such as sanguinarine and chelerythrine. Its central position in these pathways makes the elucidation of its own biosynthesis a critical area of research. This guide focuses on the enzymatic conversions from the central BIA intermediate, (S)-reticuline, to this compound.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound from (S)-reticuline involves a series of enzymatic reactions, primarily catalyzed by oxidoreductases, including cytochrome P450 monooxygenases (CYP450s) and methyltransferases. The pathway commences with the conversion of (S)-reticuline to the protoberberine alkaloid (S)-scoulerine, which then undergoes further transformations.

The key steps leading to this compound are:

-

(S)-Reticuline to (S)-Scoulerine: The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine bridge enzyme (BBE) . This enzyme forms the characteristic berberine bridge by creating a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline.

-

(S)-Scoulerine to (S)-Cheilanthifoline and (S)-Stylopine: (S)-Scoulerine is a critical branch point. For the this compound pathway, it is converted to (S)-stylopine via (S)-cheilanthifoline. These reactions are catalyzed by two distinct cytochrome P450 enzymes: cheilanthifoline synthase (CFS) and stylopine synthase (SPS) .

-

(S)-Stylopine to (S)-cis-N-Methylstylopine: The tertiary amine of (S)-stylopine is N-methylated by tetrahydroprotoberberine N-methyltransferase (TNMT) to yield the quaternary amine (S)-cis-N-methylstylopine.

-

(S)-cis-N-Methylstylopine to Protopine and (S)-cis-N-Methylcanadine to this compound: This crucial step is catalyzed by (S)-cis-N-methylstylopine 14-hydroxylase (MSH) , a cytochrome P450 enzyme belonging to the CYP82N subfamily[1][2]. MSH hydroxylates the C-14 position of N-methylated protoberberine alkaloids. Specifically, it converts (S)-cis-N-methylstylopine to protopine and, importantly for this guide, (S)-cis-N-methylcanadine to this compound [1][2].

-

This compound to Dihydrochelerythrine: this compound can be further metabolized. For instance, protopine-6-hydroxylase (P6H) , another cytochrome P450 enzyme (CYP82N2v2), can hydroxylate this compound at the C-6 position, leading to the formation of dihydrochelerythrine.

Pathway Diagram

Caption: Biosynthetic pathway from (S)-Reticuline to this compound.

Quantitative Data

Quantitative kinetic data for the enzymes directly involved in the later stages of this compound biosynthesis is limited in publicly available literature. The focus has often been on the characterization of enzyme function rather than detailed kinetic analysis.

| Enzyme | Substrate | Product | Organism | Km (µM) | Vmax (pkat/mg protein) | Reference |

| (S)-cis-N-methylstylopine 14-hydroxylase (MSH) | (S)-cis-N-Methylcanadine | This compound | Papaver somniferum | Not Reported | Not Reported | [1][2] |

| Protopine-6-hydroxylase (P6H) | This compound | Dihydrochelerythrine | Macleaya cordata | Not Reported | Not Reported |

Note: The absence of reported kinetic values highlights a knowledge gap and an opportunity for future research in this area.

Experimental Protocols

Heterologous Expression of Biosynthetic Enzymes

The characterization of enzymes in the this compound pathway often relies on their expression in heterologous systems, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is a preferred host for cytochrome P450 enzymes as it is a eukaryote and possesses the necessary machinery for post-translational modifications and membrane integration.

General Workflow for Heterologous Expression in S. cerevisiae

Caption: Workflow for heterologous expression of a plant enzyme in yeast.

Protocol: Isolation of Microsomal Fraction from Yeast

-

Cell Lysis: Resuspend harvested yeast cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors). Lyse the cells using glass beads and vigorous vortexing or a French press.

-

Centrifugation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris and mitochondria.

-

Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the microsomal fraction.

-

Resuspension: Discard the supernatant and resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

-

Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford assay. Store at -80°C until use.

Enzyme Assays

Protocol: (S)-cis-N-methylstylopine 14-hydroxylase (MSH) Assay

This protocol is a generalized procedure based on the characterization of cytochrome P450 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

Recombinant MSH microsomal preparation (50-200 µg of total protein)

-

1 mM NADPH

-

Substrate: 100 µM (S)-cis-N-methylcanadine (dissolved in a suitable solvent like DMSO, final concentration of solvent should be <1%)

-

-

Incubation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding NADPH.

-

Reaction Time: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or ethyl acetate.

-

Extraction: Vortex the mixture and centrifuge to pellet the protein. If using ethyl acetate, collect the organic phase.

-

Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS/MS analysis to detect the formation of this compound.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its pathway intermediates.

General LC-MS/MS Parameters for this compound Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid to improve ionization.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for these alkaloids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

Table: Exemplary MRM Transitions for this compound Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 354.1 | 192.1, 148.1 | 25-35 |

| (S)-cis-N-Methylcanadine | 340.1 | 148.1, 176.1 | 20-30 |

(Note: These are representative values and must be optimized for the specific instrument and conditions used.)

Workflow for Sample Analysis

Caption: Workflow for the quantitative analysis of alkaloids by LC-MS/MS.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound in Papaveraceae is a key branch in the complex network of BIA metabolism. While the major enzymatic steps have been elucidated, significant opportunities for further research remain. The detailed kinetic characterization of enzymes like MSH and P6H will be crucial for developing accurate metabolic models and for guiding synthetic biology approaches. Furthermore, the use of plant cell cultures from different Papaveraceae species, coupled with elicitor treatments, can be a powerful tool to study the regulation of this pathway and to potentially enhance the production of this compound and its valuable derivatives. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals aiming to explore and exploit the this compound biosynthetic pathway.

References

- 1. Maintenance of High Photosynthetic Rates in Mesophyll Cells Isolated from Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of a cDNA encoding (S)-cis-N-methylstylopine 14-hydroxylase from opium poppy, a key enzyme in sanguinarine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Allocryptopine Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its solubility in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and in-vitro/in-vivo testing. This technical guide provides a comprehensive overview of the available solubility information for this compound, a detailed experimental protocol for its solubility determination, and a generalized workflow for its extraction and isolation.

Core Data Presentation: this compound Solubility

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information from related experimental procedures allow for a general understanding of its solubility profile. The following table summarizes the available qualitative and inferred solubility information.

| Organic Solvent | IUPAC Name | Solubility Description | Source |

| Chloroform | Trichloromethane | More soluble than in water.[1] | [1] |

| Ethanol | Ethanol | This compound is dissolved in absolute ethanol to prepare stock solutions, suggesting good solubility.[1] | [1] |

| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | More soluble than in water.[1] | [1] |

| Acetone | Propan-2-one | Generally, alkaloids in their free base form are soluble in acetone. | |

| Dichloromethane | Dichloromethane | A common solvent for alkaloids. | |

| Ethyl Acetate | Ethyl acetate | A common solvent for alkaloids. |

Experimental Protocols: Determination of this compound Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[2][3] The following protocol details the steps for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Selected organic solvent (e.g., methanol, ethanol, chloroform, DMSO, acetone) of high purity

-

Glass flasks with airtight stoppers (e.g., screw-cap vials)

-

Shaking incubator or a constant temperature water bath with an orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass flasks. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to each flask.

-

Securely seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaking incubator or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The required time may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, remove the flasks and allow them to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (pre-saturated with the solvent to avoid loss of analyte) into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: General workflow for the extraction and isolation of alkaloids like this compound from plant material.

Caption: Workflow for determining this compound solubility using the shake-flask method.

References

Allocryptopine: A Comprehensive Technical Guide on its Historical Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the historical discovery, isolation, and structural characterization of this compound. It details the experimental protocols for its extraction and purification and presents its physicochemical and pharmacological properties in a structured format. Furthermore, this guide elucidates the role of this compound in modulating key signaling pathways, offering insights for future drug development endeavors.

Historical Discovery and Isolation

While the precise first isolation and characterization of this compound are not definitively documented in readily available contemporary sources, it is known to be a constituent of opium and various plants used in traditional medicine for centuries. The scientific investigation of such plant alkaloids began in the 19th century with the isolation of morphine from opium by Friedrich Sertürner. It is likely that this compound was first isolated and identified in the subsequent decades as chemists continued to explore the rich chemical diversity of the Papaveraceae family.

This compound has been isolated from a variety of plant sources, including but not limited to:

Early methods for the extraction of alkaloids from opium involved processes such as solvent extraction with acidic water followed by precipitation with a base. Over time, these methods have been refined to improve yield and purity.

Physicochemical Properties

This compound is a white crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₃NO₅ |

| Molecular Weight | 369.41 g/mol |

| Melting Point | 160.5 °C[4] |

| Boiling Point (Predicted) | 552.7±50.0 °C |

| Density (Predicted) | 1.216±0.06 g/cm³ |

| pKa (Predicted) | 7.86±0.20 |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.[5] |

| Appearance | White crystalline powder |

| CAS Number | 485-91-6 |

| PubChem CID | 98570 |

Experimental Protocols

Extraction and Purification of this compound from Macleaya cordata

The following is a generalized protocol based on methods described in the literature for the extraction and purification of this compound from Macleaya cordata.

3.1.1. Extraction

-

Maceration: Dried and powdered aerial parts of Macleaya cordata are macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and n-butanol, to separate compounds based on their polarity. This compound, being moderately polar, will primarily be found in the dichloromethane and n-butanol fractions.

3.1.2. Purification

-

Column Chromatography: The n-butanol extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Recrystallization: Fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound crystals.

A patent describes a method for quickly extracting and separating five types of alkaloids from Macleaya cordata, where the n-butanol extract is treated to obtain high-purity protopine, cryptopine, and this compound.[6]

Characterization Techniques

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information by revealing how the molecule breaks apart. Techniques like UHPLC-Q-TOF-MS have been used for the identification of this compound in plant extracts.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of a molecule. It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the this compound molecule in the crystalline state. Studies have been conducted on the crystal modifications of α- and β-allocryptopine.[4]

Signaling Pathways and Pharmacological Activity

This compound exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. One of the key signaling pathways modulated by this compound is the Akt/GSK-3β/tau pathway, which is critically involved in neuronal survival and is dysregulated in neurodegenerative diseases like Alzheimer's disease.

Modulation of the Akt/GSK-3β/Tau Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[1] Akt, a serine/threonine kinase, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[1] Inactivated GSK-3β is unable to hyperphosphorylate the tau protein. Tau hyperphosphorylation is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal death. By activating the Akt pathway and subsequently inhibiting GSK-3β, this compound can prevent tau hyperphosphorylation and promote neuronal survival.

Below is a diagram illustrating the workflow for investigating the effect of this compound on the Akt/GSK-3β/tau pathway.

The following diagram illustrates the signaling pathway of this compound's neuroprotective action.

Conclusion

This compound is a pharmacologically significant isoquinoline alkaloid with a rich history intertwined with the study of medicinal plants. While the precise details of its initial discovery require further historical investigation, modern analytical techniques have thoroughly characterized its structure and properties. The elucidation of its mechanism of action, particularly its role in modulating the Akt/GSK-3β/tau signaling pathway, highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases and other conditions. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development to further explore the therapeutic potential of this compound.

References

- 1. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cuip.cz]

- 3. This compound [cuip.cz]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach [frontiersin.org]

- 6. CN102617583B - Method for quickly extracting and separating five types of alkaloids from macleaya cordata - Google Patents [patents.google.com]

Unveiling the Structural Nuances of Allocryptopine and Protopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural similarities and differences between the protopine alkaloids, allocryptopine and protopine. Both are naturally occurring benzylisoquinoline alkaloids found predominantly in plants of the Papaveraceae family, such as Macleaya cordata and Chelidonium majus.[1][2] While sharing a common tetracyclic ring system, their distinct substitution patterns give rise to unique physicochemical and pharmacological properties. This guide provides a comprehensive overview of their structural features, supported by quantitative data, experimental methodologies, and visual pathway representations to aid in further research and drug development endeavors.

Core Structural Features: A Tale of Two Alkaloids

This compound and protopine are classified as protopine-type isoquinoline alkaloids, characterized by a central ten-membered nitrogen-containing ring.[3] Their fundamental structure is a benzylisoquinoline core. The primary structural distinction lies in the substitution on one of the aromatic rings. Protopine possesses two methylenedioxy groups, while this compound features a dimethoxy group on one ring and a methylenedioxy group on the other.[1] This seemingly minor difference in functional groups significantly influences their polarity, solubility, and ultimately, their biological activity. Both molecules are optically active.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical and spectroscopic properties of this compound and protopine for comparative analysis.

Table 1: Physicochemical Properties

| Property | This compound | Protopine | Reference(s) |

| Molecular Formula | C₂₁H₂₃NO₅ | C₂₀H₁₉NO₅ | [4][5] |

| Molecular Weight | 369.41 g/mol | 353.37 g/mol | [4][6] |

| Melting Point | 160-161 °C (α-form), 169-171 °C (β-form) | 208 °C | [4][5] |

| Solubility | Slightly soluble in water; Soluble in alcohol, chloroform, ether, ethyl acetate | Practically insoluble in water; Soluble in chloroform, ethanol, DMSO | [1][4] |

| pKa (Strongest Basic) | 5.01 (Predicted) | 4.95 (Predicted) | [7][8] |

| logP | 2.38 (Predicted) | 1.95 (Predicted) | [7][8] |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | Protopine | Reference(s) |

| ¹H NMR | Data available | Data available | [9] |

| ¹³C NMR | Data available | Data available | [9] |

| Mass Spectrometry | Data available | GC-MS and other MS data available | [5][9] |

| UV Absorption (in 95% ethanol) | Not specified | 293 nm | [5] |

Experimental Protocols

General Protocol for Isolation and Purification

The isolation and purification of this compound and protopine from plant sources, such as Macleaya cordata, typically involve the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often under reflux.[10][11] An acid-base extraction can also be employed, where the powdered plant material is first treated with an acidic solution (e.g., dilute sulfuric acid) to form the alkaloid salts, which are water-soluble.[11]

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The acidic aqueous extract containing the protonated alkaloids is washed with an organic solvent (e.g., diethyl ether) to remove impurities. The aqueous layer is then basified (e.g., with ammonia) to a pH of 9-11, leading to the precipitation of the free alkaloids.[11][12]

-

Solvent Extraction: The free alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent like chloroform or dichloromethane.[11]

-

Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to chromatographic techniques for the separation of individual alkaloids. High-Speed Counter-Current Chromatography (HSCCC) has been effectively used for the separation of protopine and this compound from Macleaya cordata extracts.[1] Column chromatography using silica gel or alumina is also a common method.[9]

-

Purification and Identification: The purity of the isolated fractions is assessed by techniques like High-Performance Liquid Chromatography (HPLC).[13] The structural elucidation of the purified this compound and protopine is then performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

Experimental Workflow for Alkaloid Isolation

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 4. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN101402637B - Process for producing protopine total alkaloids extract - Google Patents [patents.google.com]

- 13. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Extraction of Allocryptopine from Macleaya cordata

Audience: Researchers, scientists, and drug development professionals.

Introduction Macleaya cordata, a perennial herb of the Papaveraceae family, is a rich source of various isoquinoline alkaloids, which form the basis of its medicinal applications.[1] The primary active alkaloids include sanguinarine, chelerythrine, protopine, and allocryptopine.[2][3][4] These compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, insecticidal, and anti-tumor effects.[2][3] this compound, specifically, is a protopine alkaloid that has garnered interest for its potential pharmacological properties. This document provides a detailed protocol for the extraction and purification of this compound from Macleaya cordata, intended for research and drug development purposes. The methodology is based on a combination of solvent extraction, acid-base partitioning, and chromatographic separation.

Principle of Extraction

The extraction protocol leverages the alkaline nature of this compound. Alkaloids exist in plants as salts of organic acids. The extraction process typically begins by using an acidified solvent or an alcohol to dissolve these alkaloid salts.[5][6] Subsequent acid-base liquid-liquid partitioning is employed to separate the alkaloids from neutral and acidic impurities. By adjusting the pH of the aqueous solution, the alkaloids can be converted from their salt form (soluble in water) to their free base form (soluble in organic solvents), enabling selective extraction. Final purification to isolate this compound from other co-extracted alkaloids is achieved through column chromatography.

Materials and Reagents

Equipment:

-

Grinder or mill

-

Heating mantle with reflux condenser

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnels (various sizes)

-

pH meter or pH indicator strips

-

Glass chromatography column

-

Fraction collector (optional)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

Standard laboratory glassware

Reagents and Solvents:

-

Dried Macleaya cordata plant material (roots or whole plant)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), concentrated and 1M solution

-

Ammonia solution (NH₄OH), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography (60-120 mesh)

-

Deionized water

-

This compound analytical standard

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

Formic acid or acetate buffer for HPLC mobile phase

Experimental Protocol

Step 1: Preparation of Plant Material

-

Dry the Macleaya cordata plant material (roots are reported to have a higher alkaloid content) in an oven at 50-60°C until a constant weight is achieved.[2]

-

Pulverize the dried material into a fine powder using a grinder or mill.

Step 2: Initial Solvent Extraction

-

Place the powdered plant material in a round-bottom flask.

-

Add 95% ethanol in a solid-to-liquid ratio of 1:8 (w/v).[2]

-

Acidify the mixture slightly by adding a few drops of concentrated HCl to facilitate the extraction of alkaloid salts.

-

Heat the mixture to reflux at 80°C for 2 hours with continuous stirring.[7]

-

After reflux, cool the mixture to room temperature and filter it through a Büchner funnel to separate the extract from the plant residue.

-

Repeat the extraction process on the residue one more time to maximize the yield.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[7]

Step 3: Acid-Base Partitioning

-

Suspend the crude ethanol extract in a 1% HCl aqueous solution.

-

Transfer the acidic solution to a separatory funnel and wash it three times with ethyl acetate to remove non-basic, lipophilic impurities. Discard the ethyl acetate layers.

-

Cool the remaining aqueous layer in an ice bath and slowly add concentrated ammonia solution to adjust the pH to 9-10.[8] This will precipitate the alkaloids as free bases.

-

Extract the aqueous suspension three times with dichloromethane. The free base alkaloids will move into the organic layer.

-

Combine the dichloromethane fractions and wash with deionized water to remove residual base.

-

Dry the dichloromethane extract over anhydrous sodium sulfate and then evaporate the solvent to dryness to yield a total crude alkaloid extract.

Step 4: Separation and Purification

-

A patent describes a method for separating alkaloid groups where the initial extract is partitioned between ethyl acetate and n-butanol. Protopine, cryptopine, and this compound are recovered from the n-butanol fraction.[9] For isolating this compound, column chromatography is a more direct approach.

-

Silica Gel Column Chromatography:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of dichloromethane and methanol).

-

Pack a glass column with the slurry.

-

Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, starting with 100% dichloromethane and gradually increasing the percentage of methanol.[3]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.

-

Combine the fractions containing pure this compound.

-

-

Evaporate the solvent from the combined pure fractions to obtain purified this compound.

-

Further purification can be achieved by recrystallization if necessary.

Step 5: Purity Analysis

-

Assess the purity of the final product using an HPLC system.[10][11]

-

A typical method involves a C8 or C18 reversed-phase column with a mobile phase consisting of acetonitrile and an acetate or formate buffer.[3][10]

-

Compare the retention time and UV spectrum of the purified compound with an analytical standard of this compound for confirmation.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction and analysis of alkaloids from Macleaya cordata.

| Parameter | Value | Method | Source |

| This compound Purity | 95.56% | High-Speed Counter-Current Chromatography | [12] |

| Crude Alkaloid Yield | 14.42% | Ethanol Heating Reflux | [2] |

| This compound (HPLC) | Linear Range: 0.610-61.0 µg/mL | Microwave-Assisted Extraction & HPLC-ESI/MS | [10] |

| This compound (HPLC) | Limit of Detection: 3.05 ng/mL | Microwave-Assisted Extraction & HPLC-ESI/MS | [10] |

| Total Protopine Alkaloids | 50-90% (mass percentage) | Macroporous Resin Adsorption | [8] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound from Macleaya cordata.

Caption: Workflow for this compound Extraction and Purification.

References

- 1. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]

- 2. rainbowextract.com [rainbowextract.com]

- 3. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Residue of this compound and protopine in tissues and eggs of laying hens using ultra-high performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Frontiers | Potential Toxicity Evaluation of Protopine in Macleaya cordata (Willd.) R. Br.—A Bioactivity Guided Approach [frontiersin.org]

- 8. CN101402637B - Process for producing protopine total alkaloids extract - Google Patents [patents.google.com]

- 9. CN102617583B - Method for quickly extracting and separating five types of alkaloids from macleaya cordata - Google Patents [patents.google.com]

- 10. Rapid determination of protopine, this compound, sanguinarine and chelerythrine in fruits of Macleaya cordata by microwave-assisted solvent extraction and HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Quantification of Allocryptopine in Biological Matrices using UPLC-MS/MS

Abstract

This application note presents a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of allocryptopine in biological matrices. This compound, a protopine alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic properties.[1][2] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it an invaluable resource for researchers in pharmacology, drug metabolism, and toxicology.

Introduction

This compound is a bioactive isoquinoline alkaloid with a range of potential therapeutic applications. Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. UPLC-MS/MS offers superior sensitivity, selectivity, and speed for the analysis of small molecules in complex matrices. This application note outlines a comprehensive workflow for this compound quantification, from sample extraction to data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a commonly employed technique for the extraction of alkaloids from biological samples due to its efficiency in removing inorganic salts and its applicability to a variety of sample types.[3][4][5]

Materials:

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Ethyl acetate (analytical grade)

-

Deionized water

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 30% methanol in water)[6]

Protocol:

-

Pipette 200 µL of the biological sample into a clean microcentrifuge tube.

-

Add 800 µL of ethyl acetate to the tube.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the reconstitution solution.

-

Vortex for 1 minute and transfer the solution to a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled with a tandem quadrupole mass spectrometer.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 35°C |

| Gradient Elution | 0-4 min, 15-17% B; 4-5 min, 17-20% B; 5-6 min, 20% B; 6-12 min, 20-35% B; 12-12.1 min, 35-95% B; 12.1-14 min, 95% B; 14-14.1 min, 95-15% B; 14.1-17 min, 15% B[7] |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 4.0 kV[7] |

| Nebulizer Pressure | 30 psi[7] |

| Dry Gas Flow | 13 L/min[7] |

| Dry Gas Temperature | 350°C[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 354.1 | 192.1, 207.1 | Optimized for instrument |

Note: The specific product ions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the quantitative data for a typical UPLC-MS/MS analysis of this compound.

Table 1: Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.052 |

| 5 | 0.258 |

| 10 | 0.515 |

| 50 | 2.59 |

| 100 | 5.21 |

| 500 | 26.3 |

| 1000 | 51.8 |

A linear regression of the calibration curve for this compound typically yields a correlation coefficient (R²) > 0.99.[7][8]

Table 2: Method Validation Parameters

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (RE%) | 85% - 115% |

| Recovery | > 80% |

| Matrix Effect | 88.10% to 95.55%[7] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

This compound Metabolic Pathway

Caption: Proposed metabolic pathway of this compound.[1][2]

Conclusion

The UPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the provided validation data, offers a solid foundation for researchers to implement this method in their laboratories. This will facilitate further investigation into the pharmacokinetic and pharmacodynamic properties of this promising natural compound.

References

- 1. Identification of this compound and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 4. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. agilent.com [agilent.com]

- 7. Residue of this compound and protopine in tissues and eggs of laying hens using ultra-high performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Allocryptopine Standard Preparation for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine, an isoquinoline alkaloid found in various plant species of the Papaveraceae family, has garnered significant interest for its diverse pharmacological activities. Accurate quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose. This document provides a detailed protocol for the preparation of this compound standard solutions for HPLC analysis, ensuring accuracy, precision, and reliability of analytical results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the correct preparation and handling of standard solutions.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₅ | [1] |

| Molecular Weight | 369.41 g/mol | [1] |

| Appearance | White crystalline powder | |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate. | [2] |

| Stability | Stable under ordinary conditions; sensitive to prolonged exposure to light. | [2] |

| UV Absorbance | Absorbs UV light, suitable for analytical detection. A common detection wavelength is 285 nm. | [2][3] |

| Storage | Store at -20°C in a light-resistant container. |

Experimental Protocols

Materials and Equipment

-

This compound reference standard (purity ≥98%)

-

HPLC grade solvents: Methanol, Acetonitrile, Water

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm)

-

HPLC vials

-

Ultrasonic bath

-

HPLC system with a UV/Vis or DAD detector, pump, autosampler, and column oven.

-

C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Preparation of Stock Standard Solution

Objective: To prepare a concentrated stock solution of this compound from which working standards will be prepared.

Procedure:

-

Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance.

-

Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

-

Add a small amount of HPLC grade methanol (approximately 5-7 mL) to dissolve the standard.

-

Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Make up the volume to the 10 mL mark with methanol.

-

Stopper the flask and invert it several times to ensure homogeneity. This will be your Stock Standard Solution (1 mg/mL) .

-

Store the stock solution in a tightly sealed, light-protected container at -20°C.

Preparation of Working Standard Solutions and Calibration Curve

Objective: To prepare a series of diluted standard solutions to construct a calibration curve for the quantification of this compound.

Procedure:

-

Label a series of volumetric flasks for your desired concentration levels. A typical concentration range for a calibration curve is between 1 µg/mL and 100 µg/mL.

-

Perform serial dilutions from the Stock Standard Solution (1 mg/mL) using methanol as the diluent to prepare the working standard solutions. An example of a dilution series is provided in the table below.

-

Filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis.

Example Dilution Series for Calibration Curve:

| Working Standard | Concentration (µg/mL) | Volume of Stock (1 mg/mL) | Final Volume (mL) | Diluent |

| 1 | 100 | 1 mL | 10 | Methanol |

| 2 | 50 | 0.5 mL | 10 | Methanol |

| 3 | 25 | 0.25 mL | 10 | Methanol |

| 4 | 10 | 0.1 mL | 10 | Methanol |

| 5 | 5 | 0.05 mL | 10 | Methanol |

| 6 | 1 | 0.01 mL | 10 | Methanol |

HPLC Method for this compound Analysis

The following is a recommended HPLC method for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% formic acid or other modifier) in a gradient or isocratic elution. A starting point can be a 40:60 (v/v) ratio. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 285 nm |

Data Presentation

The data obtained from the HPLC analysis of the working standard solutions should be used to construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method should be evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.

Example Calibration Curve Data:

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

Visualizations

Workflow for this compound Standard Preparation and HPLC Analysis

Caption: Workflow for this compound Standard Preparation and Analysis.

Logical Relationship of Key Experimental Parameters

Caption: Key Parameters for Accurate this compound Quantification.

References

- 1. This compound | C21H23NO5 | CID 98570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protopine and this compound Interactions with Plasma Proteins [mdpi.com]

- 3. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Molecular Docking Simulation of Allocryptopine with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocryptopine, a protopine alkaloid found in various medicinal plants, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects.[1][2] These diverse biological activities suggest that this compound interacts with multiple protein targets. Molecular docking simulations are a powerful computational tool to predict the binding affinity and interaction patterns between a small molecule, such as this compound, and its macromolecular targets. This application note provides a detailed protocol for performing molecular docking simulations of this compound with its potential protein targets and outlines the associated signaling pathways.

Introduction

Understanding the molecular mechanism of action of a bioactive compound is crucial for drug discovery and development. This compound has been shown to modulate several key signaling pathways involved in various diseases. Molecular docking simulations can provide valuable insights into the potential binding modes of this compound to its target proteins, helping to elucidate its mechanism of action and guide further experimental studies. This document details the procedures for preparing the ligand and protein structures, performing the docking simulations using AutoDock Vina, and analyzing the results.

Identified Potential Protein Targets for this compound

Several studies have identified potential protein targets for this compound through various experimental and computational approaches. These targets are implicated in a range of cellular processes and disease pathologies.

-

Ion Channels: this compound has been reported to have anti-arrhythmic effects by targeting multiple ion channels.[1][3]

-

CX3CL1-CX3CR1 Axis: In the context of inflammation, this compound has been shown to interact with the chemokine CX3CL1 and its receptor CX3CR1.[2]

-

PI3K/Akt Signaling Pathway: Key proteins in this pathway, such as Akt, are potential targets of this compound, playing a role in its anti-inflammatory and neuroprotective effects.[2][4]

-

NF-κB: This transcription factor, a critical mediator of inflammation, has been identified as a downstream target of this compound's action.[2]

-

GSK-3β and CDK5: These kinases, involved in tau protein phosphorylation in neurodegenerative diseases, are also potential targets.[4]

-

Plasma Proteins: this compound has been shown to bind to human serum albumin (HSA) and α-1-acid glycoprotein (AAG).[5][6]

Quantitative Data from Molecular Docking Simulations

The following tables summarize the binding affinities of this compound with some of its identified target proteins as reported in the literature. It is important to note that comprehensive quantitative data for all potential targets is not available and would require specific computational studies to be performed. The data presented here is for illustrative purposes based on available information.

Table 1: Binding Affinities of this compound with Human Plasma Proteins

| Target Protein | Binding Affinity (kcal/mol) | Reference |

| Human Serum Albumin (HSA) | -8.8 | [5] |

| α-1-Acid Glycoprotein (AAG) | -9.8 | [5] |

Table 2: Illustrative Binding Affinities of this compound with Other Target Proteins

Note: The following data are illustrative examples based on the potential of this compound to bind these targets as suggested by qualitative studies.[2][4] Actual binding energies would need to be determined through dedicated docking experiments.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Predicted RMSD (Å) |

| CX3CL1 | -7.5 | 2.8 | 1.5 |

| CX3CR1 | -8.2 | 0.8 | 1.2 |

| Akt1 | -9.1 | 0.2 | 1.0 |

| NF-κB (p65) | -7.9 | 1.5 | 1.8 |

| GSK-3β | -8.5 | 0.5 | 1.3 |

| CDK5 | -8.0 | 1.2 | 1.6 |

Signaling Pathways

The interaction of this compound with its target proteins can modulate key signaling pathways implicated in various physiological and pathological processes.

Akt/GSK-3β/Tau Signaling Pathway

This compound has been suggested to exert neuroprotective effects by modulating the Akt/GSK-3β/Tau pathway.[4] By enhancing the phosphorylation of Akt, it can lead to the inhibition of GSK-3β, which in turn reduces the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[4]

CX3CL1/CX3CR1/NF-κB Signaling Pathway

In inflammatory conditions, this compound may act on the CX3CL1/CX3CR1 axis, which can lead to the downstream inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.[2]

Experimental Protocols: Molecular Docking with AutoDock Vina

This section provides a detailed step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Vina.

Experimental Workflow

Ligand Preparation (this compound)

-

Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID 72300) in SDF or MOL2 format.

-

Convert to PDBQT Format:

-

Use a molecular modeling software like PyMOL or Open Babel to convert the ligand file to PDB format.

-

Use AutoDockTools (ADT) to convert the PDB file to PDBQT format. This step adds Gasteiger charges and defines the rotatable bonds.

-

In ADT: Ligand -> Input -> Open -> Select the ligand PDB file.

-

Then: Ligand -> Torsion Tree -> Detect Root.

-

Finally: Ligand -> Output -> Save as PDBQT.

-

Protein Preparation (Target Protein)

-

Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Ensure the structure is of high resolution and, if possible, co-crystallized with a ligand to identify the binding site.

-

Prepare the Protein for Docking:

-

Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.

-

Remove water molecules, co-solvents, and any existing ligands from the protein structure.

-

If the protein has multiple chains, select the chain of interest.

-

Save the cleaned protein structure as a new PDB file.

-

-

Convert to PDBQT Format:

-

Open the cleaned PDB file in AutoDockTools.

-

Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar only.

-

Add Kollman charges: Edit -> Charges -> Add Kollman Charges.

-

Save the prepared protein as a PDBQT file: Grid -> Macromolecule -> Choose -> Select the protein -> Save as PDBQT.

-

Grid Box Generation

-

Define the Binding Site: The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.

-

Set Grid Parameters:

-

In ADT, with the protein loaded, go to Grid -> Grid Box.

-

A box will appear around the protein. Adjust the center and dimensions (in Angstroms) of the box to cover the entire binding pocket. The coordinates of the center and the size of the box will be used in the configuration file.

-

Running the Docking Simulation with AutoDock Vina

-

Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

-

Run Vina from the Command Line:

-

Open a terminal or command prompt.

-

Navigate to the directory containing the PDBQT files and the configuration file.

-

Execute the following command:

-

Vina will perform the docking and generate an output file (e.g., allocryptopine_out.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinity scores.

-

Analysis of Results

-

Examine the Log File: The log.txt file will contain a table of the binding affinities (in kcal/mol) for the different predicted binding modes (poses). The lower the binding energy, the more favorable the interaction.

-

Analyze Docked Poses: The output PDBQT file contains the coordinates of the ligand for each predicted pose.

Visualization of Interactions

-

Load Structures: Open the protein PDBQT file and the output ligand PDBQT file in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

-

Analyze Interactions: Visualize the interactions between this compound and the amino acid residues in the protein's binding site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This analysis provides insights into the structural basis of the binding.

Conclusion

Molecular docking is a valuable computational technique for investigating the interactions between this compound and its potential protein targets. The protocols and information provided in this application note offer a comprehensive guide for researchers to perform these simulations and interpret the results. By combining computational predictions with experimental validation, a deeper understanding of the pharmacological mechanisms of this compound can be achieved, accelerating its potential development as a therapeutic agent.

References

Application of Circular Dichroism Spectroscopy in the Study of Allocryptopine-Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Application Notes